Prodipine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Prodipine hydrochloride is a chemical compound classified as a diphenyl-phosphonate derivative []. It is primarily used as a research tool to investigate the activity of an enzyme known as plasma Dipeptidyl Peptidase-4 (DPP-4) [].

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

One of the primary applications of Prodipine hydrochloride in scientific research is its ability to inhibit DPP-4 activity []. DPP-4 is an enzyme found in the blood and tissues that plays a role in regulating blood sugar levels by breaking down certain incretin hormones []. These hormones, GLP-1 and GIP, stimulate insulin secretion and suppress glucagon release from the pancreas, both of which contribute to lowering blood sugar [].

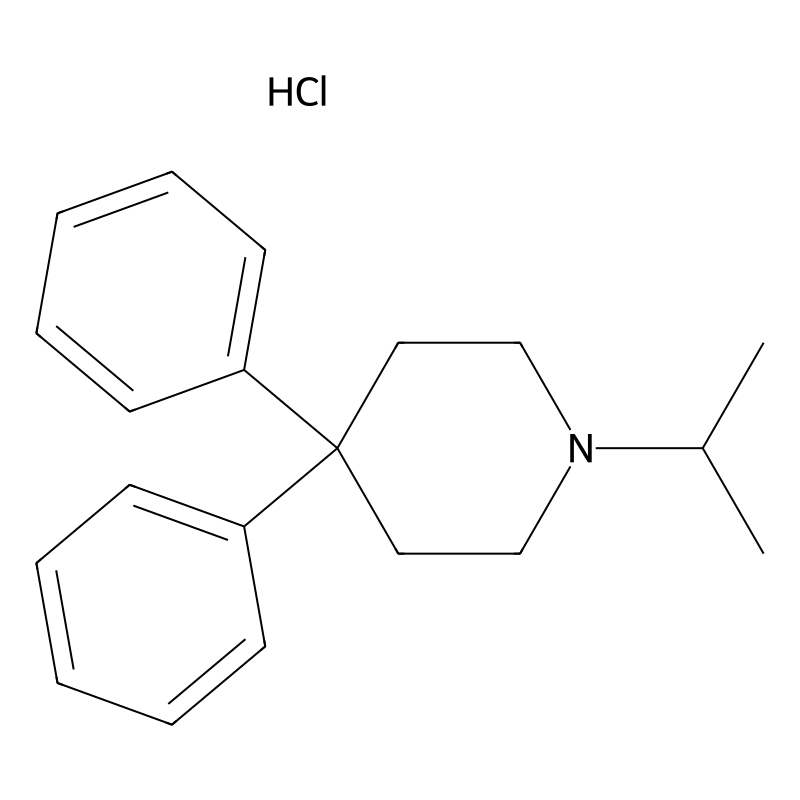

Prodipine hydrochloride is a chemical compound with the molecular formula C20H26ClN and a molecular weight of 347.88 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various pharmaceutical applications. The compound is primarily recognized for its role as a Dipeptidyl Peptidase IV inhibitor, which is significant in the management of diabetes and other metabolic disorders .

- Safety information on Prodipine hydrochloride is not publicly available due to its designation for research use only.

- Nucleophilic Substitution: The chlorine atom in the hydrochloride form can be replaced by nucleophiles, leading to the formation of new compounds.

- Acid-Base Reactions: As a basic amine derivative, Prodipine can react with acids to form salts, enhancing its stability and solubility.

- Hydrolysis: In aqueous environments, Prodipine may undergo hydrolysis, particularly under acidic or basic conditions, affecting its pharmacological properties.

Prodipine hydrochloride exhibits significant biological activity due to its role as a Dipeptidyl Peptidase IV inhibitor. This inhibition leads to increased levels of incretin hormones, which are crucial for glucose metabolism. The compound has shown potential in:

- Antidiabetic Effects: By enhancing insulin secretion and reducing glucagon levels, Prodipine contributes to lower blood glucose levels.

- Neuroprotective Properties: Some studies suggest that Prodipine may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

The synthesis of Prodipine hydrochloride typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Amidation Reactions: Reacting appropriate amines with carboxylic acids or their derivatives to form amides, followed by subsequent steps to introduce the chlorine atom.

- Alkylation: Using alkyl halides to introduce alkyl groups onto the nitrogen atom of the amine.

- Formation of Hydrochloride Salt: Treating the free base form with hydrochloric acid to yield Prodipine hydrochloride.

These methods ensure high purity and yield, essential for pharmaceutical applications.

Prodipine hydrochloride has several important applications in medicine and research:

- Diabetes Management: As a Dipeptidyl Peptidase IV inhibitor, it is used in treating type 2 diabetes.

- Research Tool: It serves as a valuable tool in studying metabolic pathways and drug interactions related to glucose metabolism.

- Potential Neuroprotective Agent: Ongoing research aims to explore its efficacy in neurodegenerative diseases.

Interaction studies involving Prodipine hydrochloride focus on its pharmacokinetics and pharmacodynamics. Key findings include:

- Drug Interactions: Prodipine may interact with other antidiabetic medications, necessitating careful monitoring of blood glucose levels.

- Metabolic Pathways: Studies indicate that Prodipine can influence various metabolic pathways, potentially affecting the metabolism of other drugs.

These interactions highlight the importance of understanding how Prodipine functions within complex biological systems.

Several compounds share structural or functional similarities with Prodipine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Primary Use | Unique Feature |

|---|---|---|---|

| Sitagliptin | C16H15F6N5O | Antidiabetic agent | First approved Dipeptidyl Peptidase IV inhibitor |

| Vildagliptin | C17H22N2O2S | Antidiabetic agent | Sulfonamide derivative |

| Saxagliptin | C18H25N3O2 | Antidiabetic agent | Inhibits both Dipeptidyl Peptidase IV and Dipeptidyl Peptidase III |

| Linagliptin | C19H25N5O2 | Antidiabetic agent | Long half-life; minimal renal excretion |

Prodipine hydrochloride stands out due to its specific mechanism as a Dipeptidyl Peptidase IV inhibitor while also potentially offering neuroprotective benefits, differentiating it from other similar compounds that primarily focus on glycemic control without additional neuroprotective properties .